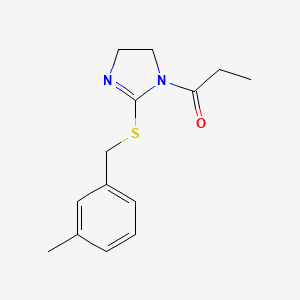

![molecular formula C14H12N4O2S B2985480 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea CAS No. 1060245-96-6](/img/structure/B2985480.png)

1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of a protein kinase enzyme that plays a role in various cellular processes.

Scientific Research Applications

Strong Dimerization Capabilities

Research highlights the strong dimerization of ureidopyrimidones, a class to which our compound of interest likely belongs, through quadruple hydrogen bonding. This characteristic is pivotal for developing supramolecular structures, which are fundamental in creating complex chemical systems that mimic biological processes (F. H. Beijer et al., 1998).

Electrophilic Substitution Mechanism

Studies on the kinetics and mechanisms of electrophilic substitution of heteroaromatic compounds, including pyrimidinones, shed light on the influence of NH and CO groups, providing insights into how these structures react under different chemical conditions. This information is valuable for synthetic chemistry applications, where controlled reactions are crucial (C. D. Johnson et al., 1968).

Intramolecular Hydrogen Bonding and Complexation

The study of substituent effects on pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation reveals the significance of chemical structure on the binding affinities and conformations of molecules. Such studies are crucial for designing drug molecules and understanding their interactions with biological targets (Chia-Hui Chien et al., 2004).

Antimicrobial Activity

The synthesis and evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas for their antimicrobial activity demonstrate the potential of these compounds in pharmaceutical applications. Identifying new antimicrobial agents is crucial in the fight against resistant bacterial strains (P. V. G. Reddy et al., 2003).

Cytokinin-Like Activity and Plant Growth

Urea derivatives, including those similar to the compound , have shown cytokinin-like activity, influencing cell division and differentiation in plants. This property makes them valuable in agricultural sciences, particularly in enhancing crop yield and health (A. Ricci & C. Bertoletti, 2009).

properties

IUPAC Name |

1-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-9-12(17-14(20)16-11-6-4-8-21-11)13(19)18-7-3-2-5-10(18)15-9/h2-8H,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAODIRFVLJJGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)

![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2985402.png)

![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)

![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)

![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)

![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2985412.png)

![4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985420.png)